molecular formula C6H2Cl3F B1594238 1,2,4-Trichloro-5-fluorobenzene CAS No. 400-04-4

1,2,4-Trichloro-5-fluorobenzene

Cat. No.: B1594238
CAS No.: 400-04-4
M. Wt: 199.4 g/mol
InChI Key: BPLBJDXWALACBD-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-5-fluorobenzene is a chemical compound with the molecular formula C6H2Cl3F . It has a molecular weight of 199.44 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three chlorine atoms and one fluorine atom attached to it . The InChI code for this compound is 1S/C6H2Cl3F/c7-3-1-5(9)6(10)2-4(3)8/h1-2H .


Physical And Chemical Properties Analysis

This compound is a colorless liquid or crystalline solid (below 63°F) with an aromatic odor . It has a molecular weight of 199.437 . The compound’s ionization energy is 9.16 ± 0.02 eV .

Scientific Research Applications

  • Electrochemical Applications :

    • Electrochemical fluorination of aromatic compounds like 1,2,4-Trichloro-5-fluorobenzene can result in fluorinated cyclohexadienes as major final products. This process has been shown to be efficient and does not lead to the deposition of a polymeric film on the anode surface or coloration of the electrolyte solution (Momota et al., 1994).
  • Synthesis and Reactivity in Organic Chemistry :

    • The compound is used in reactions like triazidation of 2,4,6-trifluorobenzenes, producing new compounds which can be used as cross-linking reagents in polymer chemistry and starting compounds in organic synthesis (Chapyshev & Chernyak, 2013).
    • Studies involving halogenated benzene radical cations, including those similar to this compound, reveal insights into the degeneracy splitting by asymmetric substitution, influencing the understanding of molecular structure and behavior (Bondybey et al., 1981).
  • Organometallic Chemistry :

    • This compound is increasingly recognized in organometallic chemistry and transition-metal-based catalysis. Its fluorine substituents reduce the ability to donate π-electron density from the arene, making it a versatile solvent or ligand in these contexts (Pike et al., 2017).
  • Investigation in Physical Chemistry :

    • Analytical techniques like resonance-enhanced multiphoton ionization and mass-analyzed threshold ionization spectroscopy are employed to investigate the vibrational structure of similar halogenated benzene compounds, providing insights into their electronic and physical properties (Krüger & Grotemeyer, 2016).
  • Biotransformation Studies :

    • In biotransformation studies, compounds like this compound are used to investigate the transformation pathways in microorganisms. For instance, the study of monofluorophenols' transformation in Rhodococcus opacus 1cp revealed fluoropyrogallols as intermediates, highlighting the compound's role in microbial metabolism (Finkelstein et al., 2000).

Safety and Hazards

1,2,4-Trichloro-5-fluorobenzene may cause irritation to the eyes, skin, and mucous membrane . In animals, it has been shown to cause liver and kidney damage and may have teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Properties

IUPAC Name

1,2,4-trichloro-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3F/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLBJDXWALACBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193056
Record name 1,2,4-Trichloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-04-4
Record name 1,2,4-Trichloro-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Trichloro-5-fluorobenzene
Source ChemIDplus
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Record name 1,2,4-Trichloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-trichloro-5-fluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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